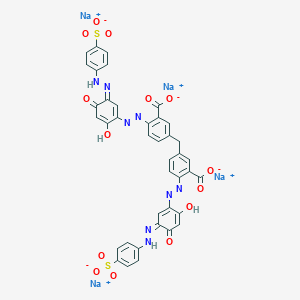
2-氯-6-氟-3-甲基苯甲腈
描述
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 2-Chloro-6-fluoro-3-methylbenzonitrile, often involves halodeboronation reactions or direct halogenation of precursor compounds. For example, Szumigala et al. (2004) describe a scalable synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation, demonstrating the generality of halodeboronation for synthesizing aryl halides with good to excellent yields (Szumigala et al., 2004). Similarly, Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile, highlighting the utility of multi-step reactions involving nitrification, diazotization, fluorination, and reductive and oxidation reactions for producing halogenated benzonitriles (Min, 2006).
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, including 2-Chloro-6-fluoro-3-methylbenzonitrile, can be elucidated using computational methods such as Density Functional Theory (DFT). Ajaypraveenkumar et al. (2017) conducted a comprehensive DFT study on 5-fluoro-2-methylbenzonitrile, analyzing geometrical parameters, vibrational spectra, and NLO properties, which can provide insights into the structural characteristics of similar compounds (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The nitrile group in 2-Chloro-6-fluoro-3-methylbenzonitrile makes it a versatile precursor for various organic transformations. Naveen et al. (2006) discuss the synthesis of an acrylonitrile derivative containing a fluorine atom, highlighting the potential of such compounds to undergo bioactive heterocycle construction (Naveen et al., 2006).
Physical Properties Analysis
The physical properties of 2-Chloro-6-fluoro-3-methylbenzonitrile, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystal structure analysis of related chloro-fluorophenyl acrylonitriles provides valuable information on the solid-state properties of these materials (Naveen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Chloro-6-fluoro-3-methylbenzonitrile can be analyzed through its reactions. For instance, the halogen exchange fluorination technique used to synthesize difluorobenzonitriles from chlorobenzonitrile precursors showcases the chemical reactivity of these compounds under specific conditions (Suzuki & Kimura, 1991).
科学研究应用
If you have access to scientific databases or libraries, you might be able to find more detailed information by searching for this compound in the context of specific research studies. Alternatively, you could reach out to suppliers or manufacturers of this compound for more information on its uses in research .
- Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes.
- Materials Science : It might be used in the development of new materials or in studies of material properties.
- Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals.
- Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
- Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
- Analytical Research : It could be used in the development or validation of analytical methods .
- Pharmaceuticals : This compound could be used in the synthesis of new drugs or as an intermediate in drug manufacturing processes .
- Materials Science : It might be used in the development of new materials or in studies of material properties .
- Agrochemicals : This compound could be used in the production of pesticides, herbicides, or other agrochemicals .
- Chemical Synthesis : It could be used as a reagent or intermediate in various chemical reactions .
- Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
- Analytical Research : It could be used in the development or validation of analytical methods .
属性
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLSLUQSGFENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590633 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzonitrile | |
CAS RN |
886500-98-7, 4209-54-5 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)




![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)






